3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether is a glycosylated derivative of Alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound is characterized by its molecular formula and a molecular weight of approximately 434.39 g/mol. The addition of a glucopyranosyl group at the 3-position of the Alternariol structure alters its solubility, stability, and biological interactions, making it an interesting subject for research in toxicology and pharmacology .
The compound is derived from the fungal species Alternaria alternata, which is known for producing various mycotoxins, including Alternariol and its methyl ether derivatives. These toxins are commonly found as contaminants in food and feed products, raising concerns regarding their toxicity and potential health effects .
The synthesis of 3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the progress of the reactions and assess product purity .
The molecular structure of 3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether features a complex arrangement that includes:
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether participates in various chemical reactions typical for glycosylated compounds:
These reactions highlight the compound's potential for modification and synthesis of new derivatives with varied properties. Understanding these reactions is crucial for exploring its biological activity and potential therapeutic applications.
The mechanism of action for 3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether primarily involves:
Research indicates that glycosylation may enhance or modify the biological activity of Alternariol derivatives, impacting their metabolism in plants and fungi . Studies have shown that this compound exhibits significant cytotoxicity against various cell lines, raising concerns about exposure through contaminated food sources .
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether has several applications across different scientific fields:
This compound represents a significant area for ongoing research, particularly regarding its health implications and potential applications in pharmacology and toxicology.
The mycotoxin alternariol-9-methyl ether (AME) originates from a conserved polyketide pathway in Alternaria species. Genomic analyses reveal that iterative type I polyketide synthases (PKSs) catalyze AME formation through sequential condensation of acetyl and malonyl-CoA units. In Alternaria alternata, PksJ (SNPKS19 homolog) serves as the core synthase, generating the benzocoumarin scaffold characteristic of AME [2] [6]. This 2,222-amino-acid enzyme features a peroxisomal targeting sequence, indicating subcellular compartmentalization of biosynthesis. The PKS activity produces alternariol (AOH) as the immediate precursor, which undergoes subsequent methylation by a dedicated S-adenosyl methionine (SAM)-dependent O-methyltransferase to yield AME [5] [9].
Table 1: Key PKS Genes Involved in AME Biosynthesis
Gene/Protein | Organism | Function | Downstream Product |
---|---|---|---|
PksJ | Alternaria alternata | Core polyketide synthase; synthesizes AOH | Alternariol (AOH) |
SnPKS19 | Parastagonospora nodorum | Homolog of PksJ; essential for AOH production | Alternariol (AOH) |
AltM (Methyltransferase) | Alternaria spp. | SAM-dependent methylation of AOH at C9 position | AME |
Knockdown experiments demonstrate that PksJ suppression abolishes AME production, confirming its non-redundant role. Transcriptional regulator altR, adjacent to pksJ in the gene cluster, activates expression under mycotoxin-inducing conditions [2] [6].
Glycosylation represents a key detoxification strategy for mycotoxins in both fungi and plants. For AME, this involves regioselective conjugation of glucose to the hydroxyl group at the C3 position, forming 3-O-β-D-glucopyranosyl alternariol-9-methyl ether. This modification enhances hydrophilicity, facilitating compartmentalization in vacuoles or apoplasts [1] [10]. In planta, glycosylation occurs as a defense response to fungal invasion, while Alternaria itself may produce glucosides under specific metabolic conditions [5] [10]. The reaction requires:
UGTs catalyze the transfer of glucose from UDP-glucose to AME, exhibiting strict regioselectivity for the C3 position over C7 or C9. Heterologous expression studies identify UGT71A44 from strawberry (Fragaria × ananassa) as highly efficient in glucosylating AME to form the 3-O-glucoside [5]. This enzyme demonstrates:
Table 2: Glycosyltransferases with Activity Toward AME
UGT | Source | Specificity | Catalytic Efficiency | Key Structural Features |
---|---|---|---|---|
UGT71A44 | Fragaria × ananassa | AME C3-OH glucosylation | kcat/Km = 2,450 M−1s−1 | PSPG motif with Trp-356 critical for UDP-glucose binding |
HvUGT13248 | Hordeum vulgare (barley) | Broad mycotoxin UGT | Not characterized for AME | Conserved His-Asp catalytic dyad |
OsUGT79 | Oryza sativa (rice) | Deoxynivalenol UGT | Lower efficiency for AME | N-terminal acceptor-binding domain |
Structural determinants of regioselectivity include:
Glycosylation of AME occurs through divergent mechanisms in fungi versus plants:
Fungal Systems:Endogenous UGTs in Alternaria remain poorly characterized. Evidence suggests constitutive, low-efficiency glycosylation, potentially as a self-detoxification mechanism during toxin synthesis. Glycosides are minor components in fungal cultures compared to aglycones [1] [5].
Plant Systems:UGT-mediated glucosylation is an induced defense response. Wheat (Triticum aestivum) exposed to AME via roots produces 3-O-glucoside within 1–2 weeks, alongside malonyl-glucosides and diglucosides. This multi-step modification (glucosylation → malonylation) enhances sequestration in vacuoles [10]. Plant UGTs exhibit broader substrate promiscuity but higher regiospecificity compared to fungal enzymes [4] [10].
Table 3: Fungal vs. Plant Glycosylation Pathways for AME
Characteristic | Fungal Pathway | Plant Pathway |
---|---|---|
UGT Localization | Cytosol/ER membranes | Cytosol (vacuolar transfer) |
Induction Trigger | Constitutive/low induction | Pathogen challenge/xenobiotic stress |
Major Products | AME-3-glucoside (minor) | AME-3-glucoside, malonyl-glucosides, diglucosides |
Efficiency | Low (<5% conversion) | High (24–58% conversion in optimized systems) |
Biological Role | Self-detoxification? | Sequestration/detoxification |
Evolutionary implications: Plant UGTs (e.g., UGT71A44) likely evolved for broad-spectrum xenobiotic detoxification, while fungal UGTs may prioritize endogenous metabolites. This explains the superior kinetic efficiency of plant enzymes toward AME [4] [5] [7].
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